2-(Furan-3-yl)-1,3-dioxolane 2-(Furan-3-yl)-1,3-dioxolane
Brand Name: Vulcanchem
CAS No.: 28872-87-9
VCID: VC14423030
InChI: InChI=1S/C7H8O3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5,7H,3-4H2
SMILES:
Molecular Formula: C7H8O3
Molecular Weight: 140.14 g/mol

2-(Furan-3-yl)-1,3-dioxolane

CAS No.: 28872-87-9

Cat. No.: VC14423030

Molecular Formula: C7H8O3

Molecular Weight: 140.14 g/mol

* For research use only. Not for human or veterinary use.

2-(Furan-3-yl)-1,3-dioxolane - 28872-87-9

Specification

CAS No. 28872-87-9
Molecular Formula C7H8O3
Molecular Weight 140.14 g/mol
IUPAC Name 2-(furan-3-yl)-1,3-dioxolane
Standard InChI InChI=1S/C7H8O3/c1-2-8-5-6(1)7-9-3-4-10-7/h1-2,5,7H,3-4H2
Standard InChI Key HQVYIOAFZUFHAV-UHFFFAOYSA-N
Canonical SMILES C1COC(O1)C2=COC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity

2-(Furan-3-yl)-1,3-dioxolane belongs to the class of heterocyclic acetals, combining a furan ring (a five-membered aromatic oxygen heterocycle) with a 1,3-dioxolane group (a five-membered cyclic acetal). The IUPAC name reflects the substitution pattern: the dioxolane ring is attached to the 3-position of the furan. Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC7H8O3\text{C}_7\text{H}_8\text{O}_3
Molecular Weight140.137 g/mol
Exact Mass140.047 Da
PSA (Polar Surface Area)31.6 Ų
LogP (Partition Coeff.)1.325

The compound’s structure confers moderate polarity, as evidenced by its LogP value, suggesting balanced solubility in both hydrophilic and lipophilic media.

Synthesis and Scalable Production

Acetalization of Furfural Derivatives

The most efficient route to 2-(furan-3-yl)-1,3-dioxolane involves the acid-catalyzed acetalization of furfural derivatives with ethylene glycol. A scalable method reported by Mal et al. (2019) employs heteropoly acids (e.g., phosphotungstic acid) as green catalysts :

Reaction Conditions:

  • Substrates: Furfural (biomass-derived), ethylene glycol

  • Catalyst: 2 wt% phosphotungstic acid

  • Solvent: Benzene (reflux)

  • Yield: 92%

  • Time: 4 hours

The reaction proceeds via hemiacetal formation, followed by dehydration to the cyclic acetal. The use of recyclable solid acids enhances sustainability compared to traditional HCl or H2SO4\text{H}_2\text{SO}_4 catalysts.

Optimization Parameters

Key variables influencing yield and reaction efficiency include:

ParameterOptimal ValueImpact on Yield
Catalyst Loading2 wt%Maximizes active sites without side reactions
Molar Ratio (Furfural:Glycol)1:1.2Prevents oligomerization
Temperature80°C (reflux)Balances kinetics and solvent volatility

Substituting benzene with greener solvents (e.g., cyclopentyl methyl ether) is an area of ongoing research to improve environmental compatibility .

Physicochemical Properties and Stability

Stability Under Ambient Conditions

Cyclic acetals are generally stable to hydrolysis under neutral conditions but susceptible to acid-catalyzed cleavage. Storage recommendations include inert atmospheres and desiccants to prevent moisture ingress.

Applications in Organic Synthesis and Industry

Intermediate for Pharmaceuticals

The dioxolane moiety serves as a protecting group for carbonyl functionalities in multistep syntheses. For example, 2-(furan-3-yl)-1,3-dioxolane could be hydrolyzed to regenerate aldehydes under mild acidic conditions, a strategy employed in prostaglandin and terpene syntheses .

Biomass-Derived Platform Chemical

Furfural, a precursor to this compound, is a renewable feedstock derived from agricultural waste (e.g., corncobs, sugarcane bagasse). Converting furfural to stable acetals like 2-(furan-3-yl)-1,3-dioxolane mitigates its polymerization tendency, enhancing utility in polymer chemistry .

Future Research Directions

Catalytic Innovations

Exploring immobilized catalysts (e.g., zeolites, MOFs) could further enhance reaction sustainability and catalyst reusability.

Functional Materials Development

The compound’s rigid heterocyclic structure makes it a candidate for designing:

  • Liquid crystals: Via incorporation into mesogenic cores

  • Polymer precursors: Through ring-opening metathesis polymerization

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